Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
Description
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by a benzyl group at the N1 position, a methoxy group at C5, a methyl group at C2, and an ethyl ester at C3 (). Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-4-24-20(22)19-14(2)21(13-15-8-6-5-7-9-15)18-11-10-16(23-3)12-17(18)19/h5-12H,4,13H2,1-3H3 |
InChI Key |
GQVMIPAWWCUWLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is a common approach for preparing 2-substituted indole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This interaction can lead to the modulation of cellular processes, making it a valuable compound for therapeutic research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on substituent patterns, synthesis routes, and physicochemical properties.
Structural and Functional Group Variations
Key substituents influencing properties :
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Indole Derivatives
Observations :
- Electron-withdrawing vs. donating groups : The target’s C5-methoxy group (electron-donating) may enhance aromatic stability compared to C5-fluoro (electron-withdrawing) in compounds.
- Ester vs. amide : The ethyl ester in the target likely increases lipophilicity compared to amide-containing analogs (), affecting solubility and membrane permeability.
- Steric effects : The N1-benzyl and C2-methyl groups in the target may hinder reactivity at the indole core compared to unsubstituted analogs.
Biological Activity
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 323.39 g/mol. The compound features an indole structure, which is known for its significance in various biological and chemical applications due to its ability to interact with multiple biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including alkylation and methoxylation reactions. The following table summarizes the synthesis process:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Indole derivatives are alkylated using benzyl bromide. |
| 2 | Methoxylation | Introduction of the methoxy group via methylation. |
| 3 | Esterification | Carboxylic acid is converted to an ester using ethyl alcohol. |
Anti-inflammatory Properties
Studies have indicated that this compound exhibits potential anti-inflammatory properties. Compounds with similar indole structures have been shown to modulate inflammatory pathways, particularly through the inhibition of Nuclear Factor kappa B (NF-kB) signaling, which plays a critical role in inflammation and immune responses.
Anticancer Activity
Research has also explored the anticancer potential of this compound. Similar indole derivatives have demonstrated activity against various cancer cell lines by influencing cell signaling pathways involved in cell proliferation and apoptosis. For example, compounds structurally related to this compound have been reported to suppress the growth of A549 lung cancer cells .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated, revealing efficacy against certain bacterial strains. Its minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) was notably low, suggesting significant antibacterial potential .
Case Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
- Study on Anti-inflammatory Effects : A recent study demonstrated that this compound can inhibit pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases .
- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity against rapidly dividing cells compared to normal fibroblasts .
- Antimicrobial Testing : The compound showed promising results against Gram-positive bacteria, including MRSA, with MIC values lower than those of standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically starts with substituted indole precursors. For example, brominated indole derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) undergo alkylation, esterification, and functional group modifications. Key steps include nucleophilic substitution for benzyl group introduction and methoxy/methyl group incorporation via Friedel-Crafts alkylation or SN2 reactions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, refluxing in acetic acid with sodium acetate improves cyclization efficiency .
- Data Source : Similar indole derivatives synthesized via photochemical [3 + 2] cycloaddition (yield ~75–85%) or classical reflux methods (yield ~60–70%) highlight trade-offs between speed and purity .
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-III for visualization. Key parameters: space group, unit cell dimensions, and R-factor (typically <0.05 for high-resolution data). For example, indole derivatives with trifluoromethyl groups show distinct bond angles (C3-C2-C1 ≈ 120°) and torsional deviations due to steric effects .
- Data Source : Structural reports of analogous compounds (e.g., Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate) confirm methoxy and benzyl group orientations via anisotropic displacement parameters .
Q. What spectroscopic techniques are most effective for characterizing intermediate products?
- Methodology :
- NMR : and NMR identify substituent patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; methoxy singlet at δ 3.7–3.9 ppm).
- HRMS : Exact mass determination (e.g., [M+H] for CHNO: calc. 324.1594, observed 324.1598) validates molecular formula.
- IR : Ester carbonyl stretch (~1720 cm) and indole N-H stretch (~3400 cm) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data for indole derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like kinase enzymes or GPCRs. For example, benzyl-substituted indoles show higher binding energy (-9.2 kcal/mol) to tubulin compared to unsubstituted analogs (-7.5 kcal/mol), explaining observed anti-cancer activity discrepancies .
- Data Source : Crystal structures of bis-indolylalkanes (BIAs) with IC values <10 μM against breast cancer cells validate computational predictions .
Q. What strategies optimize regioselectivity during benzylation or methoxy group introduction?
- Methodology :
- Directed ortho-Metalation : Use of directing groups (e.g., ester or amide) with LDA/TMSCl ensures regioselective substitution at the indole C1 or C5 positions.
- Protection-Deprotection : Temporary silyl protection (TBSCl) of reactive hydroxyl groups prevents undesired side reactions during benzylation .
- Data Source : Synthesis of 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxyindole derivatives achieved 90% regioselectivity using TBS protection .
Q. How do solvent polarity and temperature affect crystallization outcomes for indole-3-carboxylates?
- Methodology : Screening solvents (e.g., DMF/EtOAc vs. MeOH/HO) and cooling rates (0.1–5°C/min) influence crystal habit and polymorphism. For example, slow evaporation from DMF yields needle-like crystals suitable for SC-XRD, while rapid cooling from MeOH produces microcrystalline powders .
- Data Source : Ethyl 5-methoxy-2-trifluoromethylindole-3-carboxylate crystallized in monoclinic P2/c with Z = 4, requiring DMF/hexane diffusion over 7 days .
Data Contradiction Analysis
Q. Why do conflicting bioactivity results arise for structurally similar indole derivatives?
- Analysis : Subtle structural variations (e.g., methyl vs. trifluoromethyl at C2) alter electronic profiles (Hammett σ values: CF = 0.43, CH = -0.07), impacting target interactions. For instance, trifluoromethyl analogs exhibit enhanced metabolic stability but reduced solubility, skewing in vitro vs. in vivo efficacy .
- Resolution : Parallel assays under standardized conditions (e.g., fixed DMSO concentration, cell line passage number) minimize variability.
Methodological Best Practices
Q. What quality control measures ensure reproducibility in indole derivative synthesis?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
